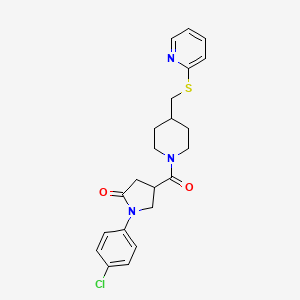

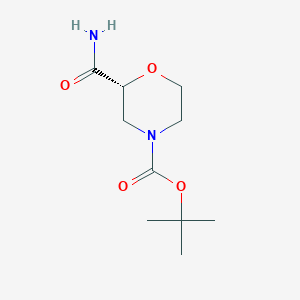

N-(2-(3-(3-phenylpropyl)ureido)phenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3-(3-phenylpropyl)ureido)phenyl)furan-2-carboxamide, also known as Compound A, is a small molecule inhibitor that has been developed for various scientific research applications. This compound has been studied for its potential to inhibit the activity of certain enzymes and proteins, and has shown promising results in preclinical studies.

Scientific Research Applications

Palladium-catalyzed Condensation

A study by Lu, Wu, and Yoshikai (2014) described a palladium(II) catalyst-promoted condensation of an N-aryl imine and an alkynylbenziodoxolone derivative to afford a multisubstituted furan. This synthesis process, including the bond reorganization, provides insights into creating furan derivatives that could be structurally related or have applications similar to N-(2-(3-(3-phenylpropyl)ureido)phenyl)furan-2-carboxamide in synthesizing complex organic molecules (Lu, Wu, & Yoshikai, 2014).

Oxidative Rearrangement of Furan-2-carboximidamides

Bobošíková et al. (2001) explored the oxidation of furan-2-carboximidamides, leading to N1-acyl-N1-(2-furyl)ureas via rearrangement. This study's findings on the preparation and properties of 2-acylaminofurans contribute to understanding the chemical behavior and potential applications of furan derivatives in developing new chemical entities (Bobošíková et al., 2001).

Anti-Bacterial Activities

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and investigated their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This study highlights the potential biomedical applications of furan-2-carboxamide derivatives in addressing drug resistance (Siddiqa et al., 2022).

Structural and Spectroscopic Analyses

The structural and spectral analyses of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) by Yıldırım et al. (2018) provided valuable insights into the compound's molecular structure and interactions. Such studies are crucial for understanding the properties and potential applications of furan-2-carboxamide derivatives in materials science and biology (Yıldırım et al., 2018).

Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Polyamides

Jiang et al. (2015) discussed the enzymatic polymerization of furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, showcasing a sustainable alternative to polyphthalamides. This research points to the broader applicability of furan derivatives in developing high-performance, sustainable materials (Jiang et al., 2015).

Mechanism of Action

Target of Action

Furan derivatives, to which this compound belongs, are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives, in general, are known to interact with various targets leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

IUPAC Name |

N-[2-(3-phenylpropylcarbamoylamino)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-20(19-13-7-15-27-19)23-17-11-4-5-12-18(17)24-21(26)22-14-6-10-16-8-2-1-3-9-16/h1-5,7-9,11-13,15H,6,10,14H2,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQMMJTWQWVKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2963717.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2963725.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2963726.png)

![2-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B2963727.png)

![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2963730.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2963733.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2963734.png)

![3,4,5-triethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2963736.png)